Benzyloxycarbonyl-leucyl-methionine-H

Description

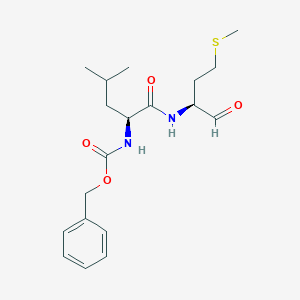

Benzyloxycarbonyl-leucyl-methionine-H (Cbz-Leu-Met-H) is a synthetic peptide derivative commonly employed in biochemical and pharmacological research. It belongs to the class of protected dipeptides, where the benzyloxycarbonyl (Cbz) group serves as a protective moiety for the amine terminus. This compound is structurally characterized by the linkage of leucine (Leu) and methionine (Met) residues, with the Cbz group enhancing stability during synthetic processes.

Properties

CAS No. |

117611-43-5 |

|---|---|

Molecular Formula |

C19H28N2O4S |

Molecular Weight |

380.5 g/mol |

IUPAC Name |

benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C19H28N2O4S/c1-14(2)11-17(18(23)20-16(12-22)9-10-26-3)21-19(24)25-13-15-7-5-4-6-8-15/h4-8,12,14,16-17H,9-11,13H2,1-3H3,(H,20,23)(H,21,24)/t16-,17-/m0/s1 |

InChI Key |

RXCRNUBYZRKEGC-IRXDYDNUSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCSC)C=O)NC(=O)OCC1=CC=CC=C1 |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C=O)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C=O)NC(=O)OCC1=CC=CC=C1 |

Other CAS No. |

117611-43-5 |

Synonyms |

enzyloxycarbonyl-leucyl-methionine-H Z-Leu-Met-H |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of Cbz-Leu-Met-H with analogous compounds is challenging due to the absence of direct chemical or functional data in the provided evidence. However, general distinctions can be inferred based on structural and protective group variations:

Table 1: Comparative Overview of Cbz-Leu-Met-H and Analogous Peptides

*Stability inferred from Cbz group properties.

Key Differences:

Protective Groups: The Cbz group in Cbz-Leu-Met-H is removed via hydrogenolysis, whereas Boc groups (e.g., Boc-Leu-Met-OH) require acidic conditions, and Fmoc groups (e.g., Fmoc-Leu-Met-OH) are cleaved under basic conditions. This impacts synthetic workflows and compatibility with other residues.

Applications :

- While Cbz-Leu-Met-H’s exact role is unspecified, Boc- and Fmoc-protected analogs are widely used in solid-phase peptide synthesis (SPPS). The Cbz group’s sensitivity to hydrogenation may limit its use in SPPS compared to Boc/Fmoc.

Limitations of Available Evidence

The provided evidence lacks critical data for a robust comparative analysis, such as:

- Physicochemical Properties : Solubility, melting point, or spectroscopic data.

- Biological Activity : Enzyme inhibition, cytotoxicity, or metabolic stability.

- Environmental Impact : Degradation pathways or ecotoxicity.

Further studies are necessary to elucidate these aspects and validate hypotheses about Cbz-Leu-Met-H’s functional advantages or limitations relative to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.